4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Description
This compound features a brominated phenyl core substituted with a carbohydrazonoyl group bearing an ethylamino carbothioyl moiety and a 3-phenylacrylate ester. The structure integrates multiple functional groups:
- Bromine at the 4-position enhances molecular weight and may influence electrophilic substitution reactivity.
- Ethylamino carbothioyl (-NH-C(=S)-NHEt) introduces sulfur-based electron density and chelation capability.
Properties
CAS No. |
477731-05-8 |
|---|---|
Molecular Formula |
C19H18BrN3O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18BrN3O2S/c1-2-21-19(26)23-22-13-15-12-16(20)9-10-17(15)25-18(24)11-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,21,23,26)/b11-8+,22-13+ |
InChI Key |
JZLSGFRXPBVJPK-FOEFPTFZSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The preparation of 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple synthetic routes. One common method includes the reaction of 4-bromo-2-nitrophenyl hydrazine with ethyl isothiocyanate, followed by esterification with 3-phenylacrylic acid . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Chemical Reactions Analysis
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparison Points:
Substituent Effects on Reactivity and Binding: The ethylamino carbothioyl group in the target compound distinguishes it from analogs with furoyl () or benzoylamino acetyl () groups. The sulfur atom in carbothioyl may improve metal-binding affinity compared to oxygen-containing analogs . 3-Phenylacrylate vs. chlorobenzoate/methoxybenzoate: The phenylacrylate’s extended π-system could enhance intermolecular interactions in solid-state structures or with aromatic biological targets, whereas halogenated benzoates (e.g., 2-chloro in ) may increase electrophilicity .
Molecular Weight and Physicochemical Properties: The target compound’s estimated molecular weight (~550–600) aligns with analogs like (593.656) and (570.216). Solubility: Methoxy () and phenylacrylate groups likely improve solubility in organic solvents compared to halogenated benzoates () .
Coordination Chemistry Potential: Compounds with carbohydrazonoyl groups (e.g., ) are known to act as polydentate ligands. The target compound’s carbothioyl group could enable unique metal coordination modes (e.g., soft metal binding via sulfur) compared to oxygen-donor analogs .
The ethylamino carbothioyl moiety may enhance bioactivity through thiol-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
